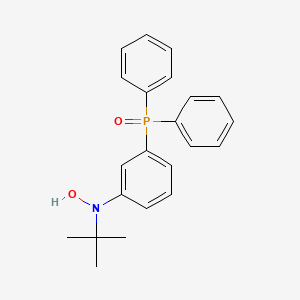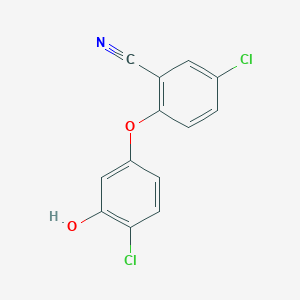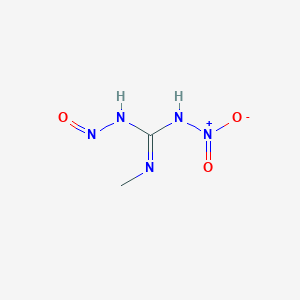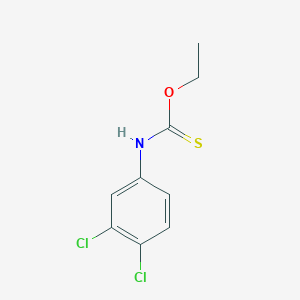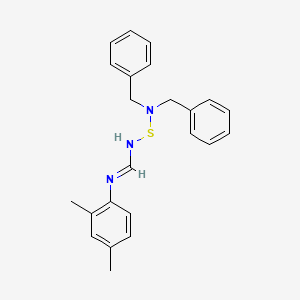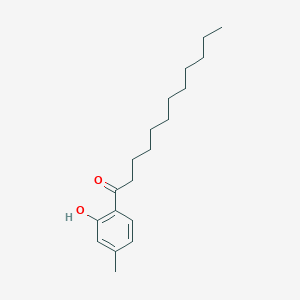
Kokoononol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kokoononol is a triterpenoid compound derived from the inner stem bark of the plant Kokoona zeylanica. It belongs to the D:A-friedo-oleanane series of triterpenes and is known for its unique structure and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kokoononol involves the extraction of the inner stem bark of Kokoona zeylanica, followed by chemical conversions and spectroscopic methods to elucidate its structure. The compound is identified as 27-hydroxyfriedelane-3,21-dione .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Kokoononol undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of carbonyl groups.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include various hydroxylated and carbonyl derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Kokoononol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Kokoonol: 27-hydroxy-D:A-friedo-oleanan-3-one.
Kokoondiol: 21α,27-dihydroxy-D:A-friedo-oleanan-3-one.
Zeylanol: 6β-hydroxy-D:A-friedo-oleanan-3-one.
Zeylanonol: 6β-hydroxy-D:A-friedo-oleanane-3,21-dione.
Uniqueness
Kokoononol is unique due to its specific hydroxylation pattern and its potential biological activities, which distinguish it from other similar triterpenoids .
Propiedades
Número CAS |
72183-90-5 |
|---|---|
Fórmula molecular |
C30H48O3 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(4R,4aS,6bR,8aS,12aR,14aS)-6a-(hydroxymethyl)-4,4a,6b,8a,11,11,14a-heptamethyl-1,2,4,5,6,6a,7,8,9,12,12a,13,14,14b-tetradecahydropicene-3,10-dione |
InChI |
InChI=1S/C30H48O3/c1-19-20(32)8-9-21-27(19,5)11-10-22-28(21,6)13-15-30(18-31)23-16-25(2,3)24(33)17-26(23,4)12-14-29(22,30)7/h19,21-23,31H,8-18H2,1-7H3/t19-,21?,22?,23+,26-,27+,28-,29+,30?/m0/s1 |
Clave InChI |
ZHJWYVRDMOUNPD-VMLBPCRSSA-N |
SMILES isomérico |
C[C@H]1C(=O)CCC2[C@@]1(CCC3[C@]2(CCC4([C@@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C)C)CO)C)C |
SMILES canónico |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(=O)C5)(C)C)C)C)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


